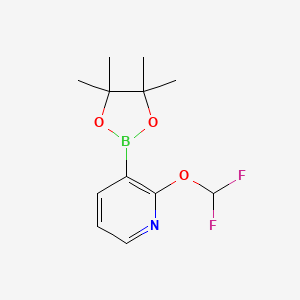

2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

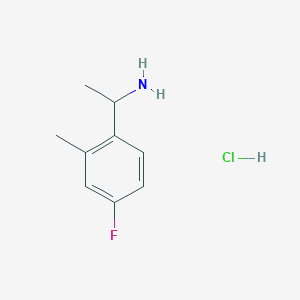

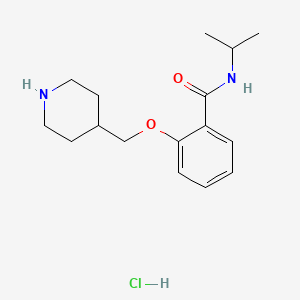

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Attached to this ring is a difluoromethoxy group (-OCHF2), which is a type of alkoxy group where two of the hydrogen atoms in the methoxy group are replaced by fluorine atoms. The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a type of organoborane. Organoboranes are notable for their use in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The electron-withdrawing difluoromethoxy group could potentially have an impact on the electron density and thus the reactivity of the pyridine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the difluoromethoxy group, and the tetramethyl-1,3,2-dioxaborolane group. Pyridine is a basic compound and can participate in a variety of reactions . The difluoromethoxy group could potentially leave, forming a carbocation that could undergo further reaction . The boron in the tetramethyl-1,3,2-dioxaborolane group could also potentially coordinate to other atoms, opening up a range of possible reactions .Applications De Recherche Scientifique

Crystal Structure and Chemical Reactivity

- The compound has been studied for its structural properties, particularly in comparison with its regioisomer. Key observations include differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and in the bond angles of the BO2 group. These structural differences have implications for its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Characterization

- The compound has been synthesized and characterized, with its structure confirmed using various spectroscopic methods. The molecular structures of similar compounds have been calculated using density functional theory (DFT) and were found to be consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Application in Polymer Synthesis

- This compound plays a role in the synthesis of well-defined poly(2,7-fluorene) derivatives, which exhibit high quantum yields and blue emission in solution. Such polymers have potential applications in the fabrication of efficient blue-light-emitting devices (Ranger et al., 1997).

Electrochemistry and Energy Storage

- In the context of fluoride shuttle batteries, derivatives of this compound have been used as electrolyte additives. Their structural variations, such as the presence of pyridine or aniline, affect the Lewis acidity of borate and influence the electrochemical compatibility and performance of the batteries (Kucuk & Abe, 2020).

Synthesis of Radiopharmaceuticals

- The compound has been used in the high-yield synthesis of 18 F-labeled radiopharmaceuticals and their non-radioactive ligands. Such compounds are crucial for imaging applications in medical diagnostics, particularly for targeting specific proteins in the human brain (Kim & Choe, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-16-9(8)17-10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGGVOUSQKPBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)

![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)

![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)

![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)